molecular formula C19H18N2OS B2725575 N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide CAS No. 1396859-69-0

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide

Cat. No.: B2725575
CAS No.: 1396859-69-0
M. Wt: 322.43
InChI Key: GESBXUITJKMLLW-UHFFFAOYSA-N
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Description

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide is a synthetic compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The thiazole ring is a key structural component in more than 18 FDA-approved drugs, underscoring its significant research value in the development of new therapeutic agents . This specific derivative is of high interest for screening in drug discovery programs, particularly in the search for novel anticancer, antimicrobial, and anti-inflammatory compounds, given the well-documented activities of its structural analogs . Its molecular architecture, which incorporates a phenylacetamide group linked to a methylphenylthiazole moiety, makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or to investigate the mechanism of action of thiazole-containing bioactive compounds. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-17(23-19(21-14)16-10-6-3-7-11-16)13-20-18(22)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESBXUITJKMLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and phenylacetic acid. This can be accomplished using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted thiazoles

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics like linezolid. This suggests potential for development as a novel antibacterial agent.

Anticancer Research

The anticancer potential of this compound has been explored in several contexts.

Case Study: Cytotoxic Effects
In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. For instance, it was tested against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines. The results indicated a remarkable reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an anticancer agent .

Structure Activity Relationship (SAR)

Research into the structure activity relationship (SAR) of thiazole derivatives has provided insights into how modifications can enhance biological activity.

Data Table: SAR Insights

Compound ModificationObserved Activity
Addition of methyl groupsIncreased cytotoxicity
Substitution on the phenyl ringEnhanced antibacterial properties
Variation in thiazole ring structureAltered potency against specific cancer types

Mechanism of Action

The mechanism of action of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Halogenated Derivatives
  • Synthesis yields for fluorinated analogs are comparable (e.g., 9b in ) but may vary with reaction conditions .
  • N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) : Bromine’s bulkiness increases steric hindrance, which could reduce binding affinity but improve metabolic stability. Docking studies in suggest 9c interacts distinctively with active sites (e.g., displayed in purple in docking poses) .
Alkyl and Methoxy Substituents
  • However, this may reduce solubility, a critical factor for bioavailability .
  • N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) : The methoxy group introduces electron-donating effects, which could modulate electronic properties of the thiazole ring and alter hydrogen-bonding interactions .

Modifications in the Acetamide Side Chain

Variations in the acetamide moiety impact solubility, stability, and target engagement:

Chlorophenyl-Substituted Analogs
  • N-[(4-Chlorophenyl)methyl]-2-phenylacetamide (6) and N-[(2-Chlorophenyl)methyl]-2-phenylacetamide (7): The position of the chloro substituent (para vs. ortho) affects synthesis efficiency, with ortho-substituted 7 achieving a 92% yield compared to para-substituted 6 (69%) under similar conditions . NMR data (δ = 7.37–7.18 ppm for aromatic protons) confirm structural integrity, with minor shifts reflecting electronic differences .
Piperidinyl-Modified Acetamides
  • 2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide (6) : The piperidinyl group introduces a basic nitrogen, improving water solubility. Such modifications are common in prodrug strategies to enhance bioavailability .

Benzothiazole and Sulfonyl Derivatives

  • This contrasts with the electron-rich phenyl group in the target compound .
  • N-[5-(4-Methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide : The sulfonyl group’s strong electron-withdrawing effects may improve metabolic stability but reduce passive diffusion across membranes compared to the target compound’s methyl-phenyl substituents .

Pharmacological Potential

  • Docking studies () highlight the importance of the thiazole-triazole scaffold in binding to enzymatic active sites, suggesting that analogs like 9c may exhibit enhanced inhibitory activity .
  • Electron-withdrawing groups (e.g., CF₃, Br) in benzothiazole derivatives () could improve target affinity but may necessitate formulation adjustments to counter reduced solubility .

Data Tables

Table 1: Comparison of Key Analogs

Compound ID Thiazole Substituent Acetamide Modification Yield (%) Key Property Reference
Target Compound 4-Methyl-2-phenyl Benzyl N/A Balanced lipophilicity -
9b () 2-(4-Fluorophenyl) Triazole-phenoxymethyl ~70 Enhanced permeability
9c () 2-(4-Bromophenyl) Triazole-phenoxymethyl ~65 High metabolic stability
7 () N/A 2-Chlorophenylmethyl 92 Steric hindrance
N-[5-(4-MeSO₂-Ph)-thiazol] (12) 4-Methyl-5-(MeSO₂-Ph) Acetamide N/A Electron-deficient core

Biological Activity

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring structure is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can act as a ligand for specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring thiazole moieties. In vitro evaluations demonstrated that derivatives of N-(4-(4-fluoro-phenyl)thiazol-2-yl)amino phenyl acetamide exhibited significant antibacterial effects against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50) was reported at 156.7 µM, outperforming traditional compounds like bismerthiazol .

Antitumor Activity

Thiazole derivatives have shown promising results in anticancer research. For example, compounds with similar structural motifs demonstrated cytotoxicity against various cancer cell lines. A structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl ring enhances anticancer activity. Compounds with IC50 values below 2 µg/mL were identified as potent candidates for further development .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been investigated in several studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized a series of N-(4-(4-fluoro-phenyl)thiazol-2-yl)amino phenyl acetamides and evaluated their antibacterial activity against pathogenic bacteria. Scanning electron microscopy revealed that these compounds could disrupt bacterial cell membranes, leading to cell lysis .

Study 2: Antitumor Activity Assessment

In another investigation focusing on the anticancer properties of thiazole derivatives, a specific compound was tested against human cancer cell lines. It exhibited significant growth inhibition with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations indicated strong interactions with Bcl-2 protein, suggesting a mechanism for inducing apoptosis in cancer cells .

Data Summary

Biological ActivityTarget Organism/Cell LineEC50/IC50 ValueReference
AntimicrobialXanthomonas oryzae156.7 µM
AntitumorVarious cancer cell lines< 2 µg/mL
Anti-inflammatoryPro-inflammatory cytokinesNot specified

Q & A

Basic: What are the critical synthetic steps for preparing N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide, and how are intermediates characterized?

The synthesis typically involves multi-step routes, including:

  • Thiazole ring formation : Reacting 4-methyl-2-phenylthiazole precursors with halogenated intermediates (e.g., chloroacetyl chloride) under reflux conditions in solvents like dioxane or toluene .
  • Amide coupling : Introducing the phenylacetamide moiety via nucleophilic substitution or coupling agents, often requiring triethylamine as a base to facilitate reaction efficiency .
  • Purification : Recrystallization from ethanol or ethanol-DMF mixtures to isolate intermediates .
    Characterization employs NMR spectroscopy (1H/13C) to confirm backbone connectivity and IR spectroscopy to validate functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Chromatography : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) monitors reaction progress .
  • Spectroscopy : High-resolution NMR resolves aromatic proton environments and methyl/thiazole substituents .
  • Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to confirm molecular weight .
  • HPLC : Quantifies purity (>95% threshold for biological assays) using reverse-phase columns .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Catalyst selection : Zeolite (Y-H) or pyridine enhances cyclization efficiency in thiazole/oxadiazole formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while toluene:water biphasic systems reduce side reactions .
  • Temperature control : Reflux at 150°C accelerates ring-closing reactions but requires precise monitoring to avoid decomposition .
  • pH adjustment : Neutral to slightly basic conditions stabilize intermediates during amide bond formation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC50 protocols) to isolate variables .
  • Structural analogs : Synthesize derivatives with modified thiazole or phenyl groups to correlate substituent effects with activity trends .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or receptors, validating experimental IC50 values .
  • Meta-analysis : Cross-reference bioactivity datasets from independent studies to identify consensus mechanisms (e.g., apoptosis induction vs. metabolic inhibition) .

Advanced: What methodologies assess the metabolic stability and degradation pathways of this compound?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to estimate half-life .
  • pH stability studies : Expose the compound to buffers (pH 1–10) and monitor hydrolysis products using HPLC-UV .
  • Oxidative stress tests : Use H2O2 or cytochrome P450 isoforms to identify oxidation-prone sites (e.g., thiazole sulfur or methyl groups) .
  • Metabolite profiling : High-resolution MS/MS detects phase I/II metabolites (e.g., glucuronidation at the acetamide group) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cellular models?

  • Pathway analysis : RNA sequencing or phosphoproteomics identifies differentially expressed genes/proteins post-treatment .
  • Kinase profiling : Use kinase inhibition panels (e.g., Eurofins) to screen for ATP-competitive binding .
  • CRISPR-Cas9 knockouts : Target candidate receptors (e.g., EGFR) to confirm functional dependencies .
  • Live-cell imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY conjugates) .

Basic: What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Solvent choice : Dissolve in DMSO for biological assays (≤10 mM stock) to prevent aggregation .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Bioisosteric replacement : Substitute the thiazole sulfur with oxygen (oxazole) to improve metabolic stability .
  • PEGylation : Attach polyethylene glycol chains to the phenylacetamide moiety to prolong half-life .
  • Prodrug design : Introduce ester groups at the methyl position for pH-dependent activation in target tissues .

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